Dolastatin 10 trifluoroacetate
Description
Significance of Marine Natural Products in Chemical Biology Research
The marine environment is a vast and largely untapped reservoir of biodiversity, offering a plethora of unique chemical structures with potent biological activities. scielo.brresearchgate.net Marine organisms, including sponges, tunicates, and microorganisms, produce a remarkable array of secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of the organism. nih.govoup.com These compounds often serve as chemical defenses against predators or as a means of communication. portlandpress.com
In the field of chemical biology, these marine natural products are invaluable. nih.gov Their structural diversity provides a rich source of novel scaffolds for drug discovery and development. scielo.brfrontiersin.org Many of these compounds exhibit potent and selective biological activities, making them excellent probes for studying cellular processes and identifying new therapeutic targets. researchgate.netnih.gov The unique biosynthetic pathways found in marine organisms often lead to the creation of molecules with unprecedented chemical architectures, pushing the boundaries of synthetic chemistry and inspiring the development of new synthetic methodologies. nih.gov
Historical Context of Dolastatin 10 Discovery and Isolation
The journey of dolastatin 10 from a marine creature to a laboratory staple is a testament to the perseverance of natural product chemists.
Initial Isolation from Dolabella auricularia
The story of dolastatin 10 begins in the Indian Ocean with the sea hare, Dolabella auricularia, a type of marine mollusk. mdpi.comaacrjournals.org In the 1970s, a research group led by Dr. George R. Pettit at Arizona State University began investigating extracts of this sea hare for potential anticancer properties. aacrjournals.orgpharmacognosy.us This painstaking work, which involved the collection of massive quantities of the sea hare—reportedly 1,600 kg to yield just 28.7 mg of the compound—led to the isolation of a series of unique peptides they named dolastatins. pharmaceutical-journal.comelsevierpure.com
Among these, dolastatin 10, a linear pentapeptide, stood out for its exceptionally potent cytotoxic activity against a variety of cancer cell lines. mdpi.comaacrjournals.orgrsc.org Its structure was first formally published in 1987. pharmaceutical-journal.com The initial isolation was a monumental undertaking, requiring extensive chromatographic separation to purify the minute quantities of the active compound from the complex mixture of substances present in the sea hare extracts. mdpi.com The very low yield from the natural source underscored the need for a synthetic route to produce sufficient quantities for further biological evaluation. pharmacognosy.uspharmaceutical-journal.com
Identification of Additional Natural Producers and Their Ecological Relevance
For a considerable time, Dolabella auricularia was believed to be the producer of the dolastatins. However, a crucial discovery shifted this understanding. Researchers found that the true source of dolastatin 10 was not the sea hare itself, but rather a cyanobacterium on which it feeds. portlandpress.comrsc.orgresearchgate.net
Properties
Molecular Formula |
C42H68N6O6S.CF3CO2H |
|---|---|
Molecular Weight |
899.11 |
Synonyms |
N,N-Dimethyl-L-valyl-N-[(1S,2R)-2-methoxy-4-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(2-thiazol)ethyl]amino]propyl]-1-pyrrolidinyl]-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl--valinamide trifluoroacetate |
Origin of Product |
United States |
Biosynthetic Pathways and Genetic Insights of Dolastatin 10
Elucidation of the Dolastatin 10 Biosynthetic Gene Cluster
The genetic blueprint for dolastatin 10 biosynthesis was a long-standing mystery, finally unraveled through a combination of genomic library screening and metagenome sequencing of the marine cyanobacterium Caldora penicillata. ufhealth.orgrsc.org This organism, previously identified as Symploca sp. VP642, is the true producer of dolastatin 10. nih.govnih.gov The identified biosynthetic gene cluster (BGC), designated as the "dol" cluster, spans approximately 39 to 45.8 kilobases (kb) and contains the complete set of instructions for assembling this complex natural product. ufhealth.orgrsc.orgnih.gov
The discovery of the dol BGC was a significant breakthrough, providing conclusive evidence that cyanobacteria are the original source of dolastatin 10, which was first isolated from the sea hare Dolabella auricularia. nih.govnih.gov The sea hare was found to accumulate the compound through its diet of these cyanobacteria. nih.gov The structure of dolastatin 10, a modified pentapeptide, suggested its origin from a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway, a hallmark of many cyanobacterial secondary metabolites. nih.gov
Identification and Characterization of Key Biosynthetic Enzymes and Their Functions
The dol BGC encodes a suite of ten key enzymes that work in concert to construct the dolastatin 10 molecule. nih.gov This enzymatic assembly line includes non-ribosomal peptide synthetases (NRPSs), polyketide synthases (PKSs), methyltransferases, and a unique monooxygenase. The predicted and, in some cases, biochemically confirmed functions of these enzymes are detailed below.
| Gene | Enzyme Type | Predicted or Characterized Function | Reference |
|---|---|---|---|
| DolA | Methyltransferase | Involved in one of the two O-methylations in the dolastatin 10 structure. | nih.gov |
| DolB | Non-Ribosomal Peptide Synthetase (NRPS) | A monomodular NRPS responsible for activating L-valine and likely catalyzing the N-methylation to form the N-terminal dolavaline (Dov) unit. | nih.gov |
| DolC | Non-Ribosomal Peptide Synthetase (NRPS) | A module predicted to incorporate the second amino acid, valine. | nih.gov |
| DolD | Methyltransferase | Predicted to be involved in methylation steps. | nih.gov |
| DolE | Methyltransferase | Predicted to be involved in methylation steps. | nih.gov |
| DolF | Polyketide Synthase (PKS) | A PKS module responsible for the biosynthesis of the dolaisoleuine (Dil) unit. | nih.gov |
| DolG | Non-Ribosomal Peptide Synthetase (NRPS) | A module predicted to incorporate the dolaproine (Dap) precursor. | nih.gov |
| DolH | Polyketide Synthase (PKS) | A PKS module involved in the formation of the dolaphenine (Doe) precursor. | nih.gov |
| DolI | Non-Ribosomal Peptide Synthetase (NRPS) | The final NRPS module in the assembly line, involved in the terminal steps of peptide chain elongation. | nih.gov |
| DolJ | Non-heme Diiron Monooxygenase | Biochemically characterized to catalyze the formation of the terminal thiazole (B1198619) moiety of dolaphenine (Doe) through oxidative decarboxylation. | ufhealth.orgrsc.orgnih.gov |
The biochemical characterization of DolJ was a crucial step in confirming the function of the dol BGC. nih.gov This enzyme's role in creating the unique thiazole ring in the dolaphenine unit highlights the specialized enzymatic machinery that has evolved in cyanobacteria to produce such complex and potent molecules.
Genetic Manipulations and Synthetic Biology Approaches for Compound Production
The elucidation of the dol BGC has opened the door for genetic manipulation and synthetic biology approaches to produce dolastatin 10 and its analogs. ufhealth.orgnih.gov While the total chemical synthesis of dolastatin 10 is possible, it is a complex and low-yielding process. nih.gov Therefore, harnessing the biosynthetic machinery offers a promising alternative for sustainable production.
Currently, research in this area is more prospective, with the identification of the BGC being the foundational step. The primary goals of these future synthetic biology efforts include:
Heterologous Expression: The entire dol BGC could be transferred into a more easily cultivable and genetically tractable host organism, such as E. coli or another cyanobacterial species. biorxiv.orgpnas.org This would enable large-scale fermentation to produce dolastatin 10, overcoming the challenges associated with the slow growth of Caldora penicillata. biorxiv.org
Pathway Engineering: With the genetic blueprint in hand, researchers can now envision modifying the biosynthetic pathway to create novel analogs of dolastatin 10. researchgate.net This could involve swapping enzyme domains to incorporate different amino acid or polyketide building blocks, or altering the activity of tailoring enzymes like methyltransferases to generate derivatives with potentially improved properties.
Precursor-Directed Biosynthesis: By feeding modified precursor molecules to a genetically engineered organism that lacks the ability to produce the natural precursors, it may be possible to generate a wide array of new dolastatin 10 derivatives.
While the heterologous expression of the complete dolastatin 10 BGC has not yet been reported, the successful expression of other complex cyanobacterial BGCs in hosts like Anabaena sp. demonstrates the feasibility of this approach. pnas.org The identification of the dol cluster is a critical first step that is expected to foster significant advances in the biocatalytic and synthetic biology-driven production of dolastatin 10 and its valuable analogs. nih.gov
Investigation of in situ Production in Associated Marine Microorganisms
The story of dolastatin 10's origin is a classic example of a natural product being traced back to its microbial producer. Initially discovered in the sea hare Dolabella auricularia, subsequent research definitively identified marine cyanobacteria as the source. nih.govnih.govmdpi.com
Key findings from the investigation of in situ production include:
Original Source Identification: In 2001, dolastatin 10 was isolated from the marine cyanobacterium Symploca sp. VP642 collected in Palau. This was a pivotal discovery that shifted the focus of research from the mollusk to its diet.
Taxonomic Reclassification: The producing organism, initially identified as Symploca hydnoides or Symploca sp., was later reclassified through molecular phylogenetic studies into a new genus and species: Caldora penicillata. nih.govnih.gov
Geographic Distribution: Collections of Caldora penicillata from various tropical and subtropical locations, including Guam, Hawaii, and the Florida Keys, have been shown to produce dolastatin 10 and its analog, symplostatin 1. ufhealth.org This indicates a widespread distribution of the dolastatin-producing cyanobacteria in marine environments.
Ecological Significance: The production of dolastatin 10 by Caldora penicillata is a consistent trait, suggesting its importance for the organism's survival, potentially as a chemical defense mechanism. nih.gov The accumulation of this potent cytotoxin in the sea hare that grazes on these cyanobacteria is a clear example of a dietary-derived chemical defense in a marine food web.
The investigation into the in situ production of dolastatin 10 not only clarified its biosynthetic origins but also provided a sustainable source for the natural product and the genetic material needed to finally unlock its biosynthetic secrets.
Chemical Synthesis and Analog Development of Dolastatin 10 Trifluoroacetate
Total Synthesis Strategies of Dolastatin 10
The total synthesis of Dolastatin 10, a linear peptide containing nine stereogenic centers, presented a formidable challenge to synthetic chemists. The determination of its absolute configuration was a crucial aspect of early synthetic endeavors. acs.org
Convergent and Divergent Synthetic Routes
The initial total synthesis of Dolastatin 10, which also established its absolute configuration, utilized a convergent approach. acs.org This strategy involves the synthesis of several key fragments of the molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient for complex molecules as it allows for the parallel synthesis of different parts of the target molecule.
Subsequent synthetic strategies have also employed convergent methods, often involving the coupling of Boc-protected amino acid units. For instance, several syntheses have involved the sequential coupling of dolaphenine (Doe) with Boc-dolaproine (Boc-Dap), followed by the addition of the remaining amino acid residues in the sequence: dolaisoleucine (Dil), valine (Val), and dolavaline (Dov). acs.org
A practical and efficient synthesis of Dolastatin 10 has been developed featuring key transformations such as a SmI2-induced cross-coupling to construct the dolaproine unit and an asymmetric addition to a chiral N-sulfinyl imine to form the dolaphenine precursor. nih.gov
Stereoselective Methodologies for Key Structural Units
Given the numerous stereocenters within Dolastatin 10, the development of stereoselective reactions has been paramount to its successful synthesis. Asymmetric aldol (B89426) methodology has been a key strategy for the stereoselective synthesis of the dolaisoleucine unit. creative-biolabs.com Similarly, aldol condensations have been employed to establish the stereochemistry of the dolaproine unit. nih.gov
Another powerful technique utilized is the samarium iodide-mediated Reformatsky reaction of α-chloroacetyloxazolidinones with aminoaldehydes. This method allows for the diastereoselective synthesis of β-hydroxy-γ-amino acids, which are core structures within Dolastatin 10's unusual amino acid residues. The stereochemical outcome of this reaction can be controlled by the choice of the chiral auxiliary. nih.gov
Synthesis of Unusual Amino Acid Precursors (Dolaisoleucine, Dolaproine, Dolaphenine)
A significant hurdle in the total synthesis of Dolastatin 10 is the preparation of its three unique amino acid residues: dolaisoleucine, dolaproine, and dolaphenine.
Dolaisoleucine (Dil): The synthesis of dolaisoleucine has been achieved through various stereoselective routes. One notable method involves an asymmetric aldol condensation. creative-biolabs.com Another approach utilizes an aldol condensation between N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal and tert-butyl acetate, followed by O-methylation to furnish the desired β-methoxy-γ-amino acid. nih.govmdpi.com
Dolaproine (Dap): The stereoselective synthesis of dolaproine has been a major focus. A key strategy involves an aldol condensation between an aldehyde derived from (S)-proline and a chiral propionate, followed by methylation and cleavage of the chiral directing group. nih.govnih.gov This approach has been instrumental in confirming the (2S, 2'R, 3'R) absolute configuration of the dolaproine unit in the natural product. nih.gov
Synthetic Approaches for Dolastatin 10 Analogs and Derivatives
The potent biological activity of Dolastatin 10 has spurred the development of numerous analogs and derivatives with the aim of improving its therapeutic profile.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) has emerged as a valuable tool for the efficient synthesis of Dolastatin 10 analogs. researchgate.netrsc.org SPPS allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid support, facilitating purification and automation. mdpi.com
A notable example is the synthesis of dolastatinol (B14903160), a derivative of Dolastatin 10, which was accomplished using a manual Fmoc-based SPPS protocol on a 2-chlorotrityl chloride resin. researchgate.netrsc.org The synthesis involves cycles of Fmoc deprotection using piperidine (B6355638) in DMF, followed by coupling of the protected amino acid using a coupling agent like HATU. researchgate.netresearchgate.net The final compound is cleaved from the resin under mild acidic conditions. researchgate.net
SPPS has also been employed to create libraries of Dolastatin 10 analogs with modifications at various positions to explore structure-activity relationships (SAR). For instance, analogs with modifications to the P2 and P4 subunits have been synthesized using a combination of solution-phase and solid-phase techniques. creative-biolabs.com
| SPPS Step | Reagents and Conditions | Purpose |
| Resin Swelling | DMF | Prepares the resin for synthesis. |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. |
| Amino Acid Coupling | Protected amino acid, HATU, DIEA in DMF | Couples the next amino acid in the sequence to the deprotected N-terminus. |
| Cleavage | TFA/TIS/DCM | Releases the final peptide from the solid support. |
This table represents a general Fmoc-based SPPS protocol and specific conditions may vary.
Design and Synthesis of Auristatin Family Compounds
The auristatins are a family of synthetic analogs of Dolastatin 10 that have garnered significant attention, particularly as payloads in antibody-drug conjugates (ADCs). nih.govnih.gov The design of auristatins often involves modifications to the N- and C-termini of the Dolastatin 10 scaffold. creative-biolabs.com
A key modification in the development of auristatins was the replacement of the N,N-dimethylvaline at the N-terminus with a monomethylvaline, leading to monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). This change provides a secondary amine that can be used for conjugation to linkers and antibodies. nih.gov
The synthesis of auristatins often follows a convergent strategy, where key peptide fragments are synthesized separately and then coupled. For example, the synthesis of novel linear Dolastatin 10 analogs has been achieved by coupling a P4–P5 intermediate with separately prepared P1–P3 intermediates in a modular fashion. creative-biolabs.comnih.gov
Further design strategies for auristatins include:
Modifications to the C-terminus: Replacing the dolaphenine unit with other functional groups to modulate activity and physicochemical properties. acs.org
Alterations to the peptide backbone: Introducing functional groups like azides into the central subunits (P2 and P4) to serve as handles for linker attachment or to enhance cytotoxic activity. creative-biolabs.comnih.gov
Conformational constraints: The synthesis of macrocyclic analogs to explore the impact of conformational rigidity on biological activity. creative-biolabs.comnih.gov
Preparation of Structurally Modified Dolastatin 10 Derivatives (e.g., Dolastatinol)
The potent biological activity of dolastatin 10 has spurred extensive research into the synthesis of its structural analogs. Modifications to the original peptide backbone have been a key strategy to explore structure-activity relationships (SAR) and develop new compounds with potential therapeutic applications. acs.orgnih.gov These efforts have led to the creation of a wide array of derivatives, with modifications often targeting the N-terminal (P1), C-terminal (P5), and central amino acid subunits. acs.orgnih.govnih.gov One such notable synthetic analog is dolastatinol.
Dolastatinol is a structurally similar derivative of dolastatin 10, distinguished by the presence of a methylene (B1212753) hydroxyl group attached to the C-terminal thiazole (B1198619) ring. nih.govacs.org Its synthesis is achieved through a solid-phase peptide synthesis (SPPS) protocol employing Fmoc chemistry. nih.govacs.orgnih.gov This method provides a facile route for the development of C-terminus-modified dolastatin 10-based molecules. nih.govacs.org
The synthesis process for dolastatinol begins with the preparation of Boc-protected building units, specifically dolaproine (N-Boc-Dap) and dolaisoleucine (N-Boc-Dil). nih.gov The synthesis is carried out on a 2-chlorotrityl chloride resin, utilizing a pH-triggering, self-immolative monosuccinate linker. nih.govacs.org The peptide chain is assembled sequentially, with the N-terminal Fmoc protecting group being removed at each step using a 20% piperidine solution in DMF to allow for the coupling of the next amino acid. nih.gov The final step involves the coupling of the N,N-dimethyl valine unit. Cleavage from the solid support under mild acidic conditions yields the final dolastatinol product after purification. nih.gov
Table 1: Key Steps in the Solid-Phase Synthesis of Dolastatinol
| Step | Description | Reagents/Conditions |
|---|---|---|
| Resin Preparation | Use of 2-chlorotrityl chloride resin with a self-immolative monosuccinate linker. | 2-chlorotrityl chloride resin |
| Peptide Assembly | Sequential coupling of Fmoc-protected amino acids. | Fmoc-amino acids, coupling agents |
| Fmoc Deprotection | Removal of the N-terminal Fmoc group to allow for chain elongation. | 20% piperidine in DMF |
| Final Coupling | Addition of the terminal (Me)₂Val unit. | (Me)₂Val |
| Cleavage | Release of the final compound from the solid support. | Cold TFA/triisopropylsilane (TIS)/DCM (2.5:2.5:95) |
| Purification | Isolation of pure dolastatinol. | Semipreparative HPLC |
Beyond dolastatinol, researchers have explored numerous other modifications to the dolastatin 10 scaffold. The auristatins, a major class of synthetic analogs, have been developed through modifications at both the N- and C-termini. nih.gov For example, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are well-known derivatives developed for use in antibody-drug conjugates (ADCs). nih.govresearchgate.net
Modifications of the central subunits have also been investigated. In one approach, an azide (B81097) functional group was introduced into the dolaproine (Dap, P4) subunit. nih.govnih.gov This modification involved a multi-step synthesis, including the hydrolysis of a chiral auxiliary unit using lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) to create the desired carboxylic acid, which is then coupled with the next amino acid residue using coupling agents like EDCI and HOBt. acs.org
Table 2: Examples of Structurally Modified Dolastatin 10 Derivatives
| Derivative Class | Locus of Modification | Example Modification | Resulting Compound(s) |
|---|---|---|---|
| C-Terminus Modified | C-terminal thiazole ring (Doe unit) | Addition of a methylene hydroxyl tether | Dolastatinol |
| N- & C-Terminus Modified | N-terminal (Dov) and C-terminal (Doe) subunits | Various modifications to create more potent or soluble analogs | Auristatins (e.g., MMAE, MMAF, Auristatin PE) |
| Central Unit Modified | Dolaproine (Dap) subunit | Introduction of an azide functional group | Azide-functionalized dolastatin 10 analogs |
| Central Unit Modified | Valine (Val) and Doe subunits | Simultaneous modification with azide and replacement with phenylalanine | Analog 41, Analog 48 |
These synthetic strategies highlight the chemical tractability of the dolastatin 10 molecule, allowing for the preparation of a diverse library of derivatives for further investigation.
Molecular and Cellular Mechanisms of Action
Interaction with Tubulin and Microtubule Dynamics
The primary mechanism of action for Dolastatin 10 trifluoroacetate (B77799) involves its interaction with tubulin, the fundamental protein component of microtubules. mdpi.comnih.gov Microtubules are dynamic structures essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. nih.govmdpi.com By disrupting microtubule dynamics, Dolastatin 10 effectively halts cell proliferation. mdpi.com
Inhibition of Tubulin Polymerization
Dolastatin 10 is a potent inhibitor of tubulin polymerization. nih.govnih.gov It disrupts the delicate equilibrium between soluble tubulin dimers and assembled microtubules, which is crucial for the proper functioning of the mitotic spindle. nih.govmdpi.com Research has shown that Dolastatin 10 strongly inhibits microtubule assembly and also interferes with tubulin-dependent GTP hydrolysis. nih.gov The inhibitory concentration (IC50) for tubulin polymerization has been reported to be 2.2 μM. mdpi.com A tripeptide segment of Dolastatin 10 has also been found to be effective in inhibiting tubulin polymerization. nih.gov
Induction of Tubulin Aggregation in vitro
In addition to inhibiting polymerization, Dolastatin 10 induces the aggregation of tubulin in vitro. nih.gov Studies using radiolabeled Dolastatin 10 have demonstrated that its binding to tubulin can lead to the formation of large aggregates. nih.gov This aggregation reaction complicates the analysis of binding data but is a distinct effect of the compound. nih.gov The morphology of these aggregates can be more organized in the presence of microtubule-associated proteins. nih.gov This aggregation effect is also observed with other potent inhibitors of vinblastine (B1199706) binding and nucleotide exchange, such as phomopsin A. nih.gov
Non-Competitive Binding with Vinca (B1221190) Alkaloid Sites on Tubulin
Dolastatin 10 binds to tubulin at a site distinct from many other microtubule-targeting agents. nih.govnih.gov Specifically, it acts as a non-competitive inhibitor of the binding of vinca alkaloids, such as vincristine (B1662923) and vinblastine, to tubulin. nih.govnih.gov While vinca alkaloids are competitive inhibitors of each other, Dolastatin 10 exhibits a different mechanism. nih.gov This suggests that Dolastatin 10 binds to a unique "peptide site" on β-tubulin that is near, but not identical to, the vinca alkaloid binding domain and the exchangeable GTP site. nih.govmdpi.com The inhibition constant (Ki) for this non-competitive inhibition of vincristine binding is approximately 1.4 μM. nih.gov
Table 1: Inhibitory Constants (Ki) of Various Antimitotic Agents on Vincristine Binding
| Compound | Inhibition Type | Ki (μM) |
|---|---|---|
| Dolastatin 10 | Non-competitive | 1.4 nih.gov |
| Phomopsin A | Non-competitive | 2.8 nih.gov |
| Vinblastine | Competitive | 6.6 nih.gov |
| Maytansine (B1676224) | Competitive | 3.1 nih.gov |
| Rhizoxin | Competitive | 12 nih.gov |
Cellular Responses and Antimitotic Effects
The disruption of microtubule dynamics by Dolastatin 10 trifluoroacetate triggers a cascade of cellular events, culminating in the inhibition of cell division and the induction of programmed cell death. nih.govmdpi.com
Cell Cycle Arrest in G2/M Phase
A hallmark cellular response to Dolastatin 10 is the arrest of the cell cycle in the G2/M phase. nih.govmdpi.com This arrest is a direct consequence of the disruption of the mitotic spindle, preventing cells from successfully completing mitosis. mdpi.com By interfering with the equilibrium of tubulin polymerization and depolymerization, Dolastatin 10 ensures that the spindle microtubules required to separate sister chromatids cannot form or function correctly, leading to a halt in the cell division process. nih.govmdpi.com Studies on various human myeloma cell lines have demonstrated that Dolastatin 15, a related compound, also induces cell cycle arrest at the G2/M phase, suggesting a common mechanism for the dolastatin family. nih.gov
Induction of Apoptosis Pathways in Cellular Models
Following cell cycle arrest, Dolastatin 10 is a potent inducer of apoptosis, or programmed cell death, in numerous cancer cell models. nih.govelsevierpure.com This apoptotic response is a critical component of its anticancer activity. The induction of apoptosis by Dolastatin 10 has been observed in various cancer cell lines, including small-cell lung cancer (SCLC). elsevierpure.comnih.gov In SCLC cell lines, Dolastatin 10 was shown to induce apoptosis at a concentration of 1.3 nM after 48 hours of exposure. elsevierpure.comnih.gov
The apoptotic mechanism involves the modulation of key regulatory proteins. For instance, Dolastatin 10 can induce the phosphorylation of the anti-apoptotic protein Bcl-2, which is often overexpressed in cancers like SCLC. nih.govnih.gov This modification of Bcl-2 is a crucial step in triggering the apoptotic cascade. elsevierpure.comnih.gov Furthermore, Dolastatin 10 can down-regulate the expression of Bcl-2 and promote the overexpression of pro-apoptotic proteins like c-myc and p53, further pushing the cell towards apoptosis. nih.gov
Table 2: Growth Inhibitory Activity (IC50) of Dolastatin 10 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| NCI-H69 | Small-Cell Lung Cancer | 0.032 - 0.184 nih.gov |
| NCI-H82 | Small-Cell Lung Cancer | 0.032 - 0.184 nih.gov |
| NCI-H446 | Small-Cell Lung Cancer | 0.032 - 0.184 nih.gov |
| NCI-H510 | Small-Cell Lung Cancer | 0.032 - 0.184 nih.gov |
| L1210 | Leukemia | 0.03 mdpi.com |
| DU-145 | Human Prostate Cancer | 0.5 mdpi.com |
| HT-29 | Colon Cancer | 0.06 mdpi.com |
| MCF7 | Breast Cancer | 0.03 mdpi.com |
Suppression of Cell Proliferation and Migration
Dolastatin 10 is a potent antimitotic agent that demonstrates significant capabilities in suppressing the proliferation and migration of cancerous cells. nih.gov Its primary mechanism involves the disruption of microtubule dynamics, which are crucial for cell division, motility, and intracellular transport. mdpi.comnih.gov
Inhibition of Cell Proliferation
Dolastatin 10 exerts a powerful antiproliferative effect across a wide range of cancer cell lines, often at nanomolar concentrations. nih.gov This inhibitory action is fundamentally linked to its interaction with tubulin. Dolastatin 10 inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. nih.govnih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cells from completing mitosis and subsequently leading to apoptosis or programmed cell death in many cell types. nih.govaacrjournals.orgmdpi.com
Research has quantified the potent cytostatic and cytotoxic effects of Dolastatin 10 in various cancer models. For instance, it has shown high lethality against common tumor cells, including leukemia, small cell lung cancer, and prostate cancer. researchgate.net In studies on human prostate cancer DU-145 cells, a concentration of 1 nM was sufficient to completely inhibit growth in tissue culture. nih.govaacrjournals.org This growth inhibition was directly correlated with the arrest of cells in the G2/M phase and the depolymerization of α-tubulin. nih.gov
Furthermore, the antiproliferative mechanism of Dolastatin 10 involves the modulation of key regulatory proteins in apoptosis. It has been shown to down-regulate the anti-apoptotic protein Bcl-2 and promote the overexpression of c-myc or p53, which reactivates the apoptosis pathway in tumor cells. nih.govaacrjournals.org In small cell lung cancer (SCLC) cell lines, Dolastatin 10 induces Bcl-2 phosphorylation, which triggers apoptosis. mdpi.com
The potent antiproliferative activity of Dolastatin 10 has been documented across numerous cancer cell lines, as detailed in the table below.
| Cell Line | Cancer Type | IC₅₀ Value (nM) |
|---|---|---|
| L1210 | Murine Leukemia | 0.03 |
| NCI-H69 | Small Cell Lung Cancer | 0.059 |
| DU-145 | Human Prostate Cancer | 0.5 |
| NCI-H82 | Small Cell Lung Cancer | 0.032–0.184 |
| NCI-H446 | Small Cell Lung Cancer | 0.032–0.184 |
| NCI-H510 | Small Cell Lung Cancer | 0.032–0.184 |
Inhibition of Cell Migration
Beyond its effects on proliferation, Dolastatin 10 also demonstrates the ability to inhibit cell migration and invasion, which are key processes in cancer metastasis. The integrity of the microtubule cytoskeleton is essential for cell motility, as it governs cell shape, adhesion, and the mechanics of movement. researchgate.netresearchgate.net By causing microtubule depolymerization, Dolastatin 10 disrupts these fundamental processes. nih.gov
In vivo studies have provided evidence of this antimigratory effect. In an animal model using athymic nude mice, Dolastatin 10 was shown to block the diaphragmatic invasion of DU-145 human prostate cancer cells. nih.gov This finding suggests a direct impact on the ability of cancer cells to migrate and invade surrounding tissues.
While direct studies on Dolastatin 10's effect on cell migration are specific, research on its synthetic analogs further supports this mechanism. For example, a derivative known as dolastatinol (B14903160) was found to prevent the migration of MDA MB 231 breast cancer cells in a wound healing assay, indicating a potential for anti-metastatic activity. nih.gov The mechanism is linked to the disruption of the actin cytoskeleton, which is crucial for forming the cellular protrusions necessary for cell movement. mdpi.com
| Experimental Model | Cell Line | Finding |
|---|---|---|
| In vivo (athymic nude mice) | DU-145 (Human Prostate Cancer) | Blocked diaphragmatic invasion of tumor cells. nih.gov |
| In vitro wound healing assay (Dolastatinol, an analog) | MDA MB 231 (Breast Cancer) | Prevented migration of cells into the wound area. nih.gov |
Structure Activity Relationship Sar Studies of Dolastatin 10 and Its Analogs
Impact of N-Terminal Modifications on Biological Activity
The N-terminal dolavaline (Dov) residue of Dolastatin 10 has been a significant focus for structural modifications. Research has shown that this position can tolerate certain changes without a substantial loss of biological activity. For instance, the naturally occurring analog Symplostatin 1, which features an N,N-dimethylisoleucine in place of the dolavaline residue, exhibits cytotoxicity only slightly less than that of Dolastatin 10 acs.org.
Systematic SAR studies have led to the design and synthesis of novel auristatin analogs with various N-terminal modifications. One notable approach involves the introduction of α,α-disubstituted amino acids acs.orgacs.orgnih.gov. This led to the discovery of PF-06380101, an analog with an α,α-disubstituted amino acid at the N-terminus that demonstrates excellent potency in tumor cell proliferation assays and possesses unique ADME (absorption, distribution, metabolism, and excretion) characteristics compared to other synthetic auristatins acs.orgnih.govmdpi.com. The modification was unprecedented and resulted in analogs with potent cytotoxic effects acs.orgacs.orgnih.govresearchgate.net. Further studies synthesized four analogs of monomethyl auristatin F (MMAF) with N-terminal modifications that proved to be more cytotoxic than MMAF against HCT 116 human colon cancer cells mdpi.comresearchgate.net.
Analysis of the binding mode of these analogs to tubulin revealed that the protonated amino group of the N-terminal P1 subunit forms a critical hydrogen bond network, highlighting the importance of this region for target engagement acs.org. These findings indicate that while the N-terminus is crucial, it offers a viable site for modification to fine-tune the biological and pharmacological properties of Dolastatin 10 derivatives.
| Compound | N-Terminal Modification | Key Finding | Reference |
|---|---|---|---|
| Symplostatin 1 | Dolavaline replaced with N,N-dimethylisoleucine | Cytotoxicity is only slightly reduced compared to Dolastatin 10. | acs.org |
| PF-06380101 | Contains an α,α-disubstituted amino acid | Exhibits excellent potency and unique ADME properties. | acs.orgnih.govmdpi.com |
| MMAF Analogs | Modifications on the N-terminal Dov unit | Resulted in four analogs with greater cytotoxicity than the parent MMAF. | mdpi.comresearchgate.net |
Significance of C-Terminal Modifications on Biological Activity
The C-terminal dolaphenine (Doe) residue is another region of Dolastatin 10 where modifications have been extensively explored. SAR studies have established that alterations at the C-terminus are generally well-tolerated, maintaining the cytotoxic activity of the parent compound researchgate.net. This tolerance has been pivotal in the development of auristatins as payloads for antibody-drug conjugates (ADCs), as the C-terminus provides a convenient attachment point for linkers.
A variety of modifications have been investigated, including the replacement of the Doe unit with other aromatic structures. For instance, replacing the Doe unit with phenylalanine was found to be crucial for enhancing the in vitro activity of certain derivatives mdpi.com. Synthetic analogs such as Auristatin PE (TZT-1027) and Auristatin PYE, which feature C-terminal modifications, have demonstrated significant therapeutic effects mdpi.comnih.gov.
Further research has focused on introducing functional groups at the C-terminus to facilitate conjugation. Novel analogs have been synthesized with amines, alcohols, and thiols attached to the thiazole (B1198619) moiety of the C-terminal residue nih.gov. These derivatives maintained excellent potency in tumor cell proliferation assays, confirming their suitability as versatile payloads for conjugated drugs nih.gov. More recent work has involved introducing a methyleneamine functionality to the thiazole ring or replacing the thiazole with a 1,2,3-triazole moiety equipped with various tethering groups nih.govariel.ac.il. One such analog, DA-1, showed very high potency in prostate cancer cells nih.govariel.ac.il. The introduction of a C-terminal methylene (B1212753) hydroxyl group also preserved the potent anticancer properties of the parent molecule nih.gov. These studies underscore the flexibility of the C-terminus for chemical modification to create derivatives with enhanced functionality for targeted therapies.
| Compound/Analog Series | C-Terminal Modification | Impact on Activity/Utility | Reference |
|---|---|---|---|
| Auristatin PE (TZT-1027) | Modified C-terminus | Showed remarkable therapeutic effects in clinical settings. | mdpi.comnih.gov |
| Phenylalanine Analogs | Doe unit replaced by phenylalanine | Crucial in enhancing in vitro activity of some derivatives. | mdpi.com |
| Thiazole-modified Analogs | Introduction of amines, alcohols, or thiols | Maintained excellent potency and are suitable as ADC payloads. | nih.gov |
| DA-1 | Modified with methyleneamine on the thiazole ring | Exhibited the highest potency among a series of analogs in PC-3 cells. | nih.govariel.ac.il |
| Dolastatinol (B14903160) | Addition of a methylene hydroxyl group | Potency was not negatively affected; preserved anticancer properties. | nih.gov |
Role of Central Amino Acid Residues (Dolaisoleucine, Dolaproine) in Activity
In contrast to the terminal ends of the peptide, the central core, comprising residues like dolaisoleucine (Dil) and dolaproine (Dap), is generally less tolerant of structural changes mdpi.comacs.orgnih.gov. Modifications in this region often lead to a significant decrease in compound potency, suggesting these residues play a critical role in establishing the correct conformation for binding to tubulin acs.org.
The stereochemistry of the central residues is particularly vital. Studies using configurational isomers of Dolastatin 10 have shown that alterations at specific chiral centers within the dolaisoleucine moiety can lead to a substantial loss of inhibitory activity against tubulin polymerization nih.gov. For example, changes at positions C-18 and C-19 of the Dil unit were detrimental to activity nih.govnih.gov. Conversely, reversing the configuration at position 19a in the dolaisoleucine moiety did not reduce cytotoxicity nih.gov. The antitumor effect has been proven to be extremely sensitive to the stereochemical configuration of the Dil unit nih.gov.
Despite the general sensitivity of this region, some modifications have been successfully implemented. The introduction of an azide (B81097) functional group into the Dap subunit has been shown to be beneficial, with some analogs demonstrating enhanced cytotoxic activity acs.orgnih.gov. In one case, a dolastatin 10 analog with azide modifications on both the valine (P2) and dolaproine (P4) units showed a potent GI50 of 0.057 nM acs.org. The conformation of the amide bonds linking the central residues, specifically the cis Val-Dil and trans Dil-Dap geometries observed in the tubulin-bound state, are also crucial for activity acs.org. These findings indicate that while the central core is highly conserved for activity, carefully selected modifications can be made to enhance potency.
Rational Design Principles for Derivatives with Enhanced Potency and Selectivity
The rational design of new Dolastatin 10 derivatives has been significantly advanced by detailed structural and mechanistic studies. A key principle is the use of structure-based drug design, which leverages insights from co-crystal structures of auristatin analogs bound to tubulin acs.orgnih.gov. These structures have provided a detailed examination of the binding mode, revealing critical interactions that are essential for high-affinity binding and potent cytotoxicity acs.orgacs.orgnih.gov.
One of the most surprising and influential findings from these structural studies was the discovery that all analyzed analogs adopt a cis-configuration at the Val-Dil amide bond when bound to tubulin, whereas this bond is exclusively in the trans-configuration in solution acs.orgacs.orgnih.gov. This conformational switch upon binding is a crucial piece of information for designing new analogs that can more readily adopt the bioactive conformation.
Rational design principles also focus on modifying the molecule to improve its drug-like properties, particularly for its use in ADCs. This involves designing derivatives that not only maintain high potency but also have appropriate hydrophilicity and chemical handles for stable conjugation to antibodies acs.org. Modifications at the C-terminus, such as the introduction of five-membered heterocyclic rings with linkable groups, have been guided by docking studies to preserve potency while enhancing conjugation capability nih.govariel.ac.il. By combining structural insights with medicinal chemistry strategies, it is possible to design new derivatives with enhanced potency, selectivity, and suitability for targeted cancer therapies.
Preclinical Efficacy Studies in Research Models
In Vitro Cytotoxicity Against Diverse Cancer Cell Lines
Dolastatin 10 has exhibited broad and potent growth-inhibitory activity against a panel of human cancer cell lines in laboratory settings. Its efficacy is highlighted by remarkably low IC50 values, indicating that it can inhibit the proliferation of 50% of cancer cells at very low concentrations.
Activity in Leukemia Cell Lines (e.g., L1210)
Dolastatin 10 has shown potent cytotoxic effects against leukemia cell lines. In studies involving the L1210 murine leukemia cell line, Dolastatin 10 demonstrated a strong antiproliferative effect with a reported IC50 value of 0.03 nM nih.govnih.gov. Another study identified an IC50 value of 0.5 nM for the same cell line and noted that this level of activity was comparable to other antimitotic drugs like maytansine (B1676224) researchgate.net. The growth inhibition in L1210 cells was accompanied by an increase in the mitotic index, consistent with its mechanism as a tubulin polymerization inhibitor researchgate.net.
Activity in Lung Cancer Cell Lines (e.g., NCI-H69)
The compound has been found to be highly active against small-cell lung cancer (SCLC) cell lines. For the NCI-H69 cell line, Dolastatin 10 exhibited an IC50 value of 0.059 nM nih.govnih.gov. Broader studies including a panel of four SCLC cell lines (NCI-H69, NCI-H82, NCI-H446, and NCI-H510) reported IC50 values ranging from 0.032 to 0.184 nM nih.govdntb.gov.ua. This potent in vitro activity is linked to the induction of apoptosis, which is associated with the phosphorylation of the Bcl-2 protein nih.govnih.govdntb.gov.ua.
Activity in Prostate Cancer Cell Lines (e.g., DU-145)
Dolastatin 10 has demonstrated significant activity against human prostate cancer cells. In studies using the DU-145 cell line, the IC50 value was consistently reported as 0.5 nM nih.govnih.govresearchgate.net. At a concentration of 1 nM, Dolastatin 10 was capable of completely inhibiting the growth of DU-145 cells in culture researchgate.net. This growth inhibition was found to be correlated with the arrest of the cells in the G2/M phase of the cell cycle and the depolymerization of α-tubulin researchgate.net.
Activity in Breast Cancer Cell Lines (e.g., MDA MB 231)
While Dolastatin 10 has been evaluated against breast cancer, specific preclinical data on its direct in vitro cytotoxicity against the MDA-MB-231 cell line is limited in the reviewed literature. Clinical studies of Dolastatin 10 as a single agent in patients with advanced breast cancer showed that the compound had minimal significant activity nih.govnih.govresearchgate.net. Preclinical research has explored derivatives of Dolastatin 10 within antibody-drug conjugates (ADCs) against breast cancer cell lines, including MDA-MB-231, but this does not represent the direct activity of Dolastatin 10 itself nih.gov.
| Cell Line | Cancer Type | Reported IC50 Value (nM) | Reference |
|---|---|---|---|
| L1210 | Leukemia | 0.03 | nih.govnih.gov |
| L1210 | Leukemia | 0.5 | researchgate.net |
| NCI-H69 | Lung Cancer | 0.059 | nih.govnih.gov |
| SCLC Panel (including NCI-H69) | Lung Cancer | 0.032 - 0.184 | nih.govdntb.gov.ua |
| DU-145 | Prostate Cancer | 0.5 | nih.govnih.govresearchgate.net |
In Vivo Antitumor Activity in Animal Models
The potent in vitro cytotoxicity of Dolastatin 10 translated to significant antitumor activity in various animal models, further establishing its preclinical efficacy.
Efficacy in Murine Tumor Models
Dolastatin 10 has shown notable efficacy in murine models xenografted with human tumors. In athymic nude mice bearing DU-145 human prostate cancer cells, Dolastatin 10 effectively blocked diaphragmatic invasion by the tumor cells researchgate.net.
Furthermore, its activity was evaluated in severe combined immunodeficient (SCID) mice with SCLC xenografts. In a metastatic model where NCI-H446 cells were injected intravenously, treatment with Dolastatin 10 completely inhibited the formation of tumors nih.govdntb.gov.ua. In mice with established subcutaneous NCI-H446 xenografts, the compound induced apoptosis in a majority of tumor cells, leading to a significant 5.2 log10 cell kill. This potent activity resulted in an increase in the median survival of the treated mice from 42 to 91 days nih.govdntb.gov.ua.
| Tumor Model | Animal Model | Key Findings | Reference |
|---|---|---|---|
| DU-145 (Prostate Cancer) | Athymic Nude Mice | Blocked diaphragmatic invasion of tumor cells. | researchgate.net |
| NCI-H446 (Metastatic SCLC) | SCID Mice | Completely inhibited tumor formation. | nih.govdntb.gov.ua |
| NCI-H446 (Subcutaneous SCLC) | SCID Mice | Induced significant apoptosis, resulted in a 5.2 log10 cell kill, and increased median survival from 42 to 91 days. | nih.govdntb.gov.ua |
Activity in Spontaneous Animal Neoplasia Models (e.g., Canine Lymphoma)nih.gov
The therapeutic potential of dolastatin 10 has been evaluated in companion animals with naturally occurring cancers, which provide valuable models for human malignancies. A significant preclinical study investigated the activity of dolastatin-10 in 34 dogs with a variety of spontaneous malignant tumors. In this cohort, the compound demonstrated notable clinical activity, particularly in a case of canine non-Hodgkin's lymphoma.
The detailed outcomes from this study are summarized below:
Clinical Activity of Dolastatin 10 in Dogs with Spontaneous Neoplasia
| Response Category | Number of Dogs | Details |
|---|---|---|
| Complete Response | 1 | High-grade malignant lymphoma, refractory to standard therapy. Duration of 30 months. |
| Minor/Transient Response | 2 | Not specified. |
| Disease Stabilization | 2 | Duration of 8 and 16 weeks. |
Advanced Applications in Chemical Biology and Drug Discovery Research
Dolastatin 10 Derivatives as Payloads for Antibody-Drug Conjugates (ADCs)
Dolastatin 10, a potent antimitotic peptide, demonstrated significant cytotoxicity in early studies; however, its clinical development as a standalone agent was hampered by a narrow therapeutic window. nih.govnih.gov This high potency, however, made its synthetic analogs, known as auristatins, ideal candidates for the payloads of antibody-drug conjugates (ADCs). pharmacognosy.us ADCs are a class of targeted therapies that utilize a monoclonal antibody to selectively deliver a highly potent cytotoxic agent to cancer cells, thereby minimizing systemic toxicity. nih.govnih.gov The most prominent derivatives of Dolastatin 10 used in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). chemexpress.com
The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload and influencing the ADC's stability, pharmacokinetics, and mechanism of action. nih.gov The design of the linker is crucial for ensuring that the payload remains attached to the antibody while in circulation and is efficiently released upon internalization into the target cancer cell. rsc.org
For auristatin-based ADCs, a common strategy involves a multi-component linker system. A widely used cleavable linker system consists of a maleimidocaproyl (mc) spacer, a protease-sensitive dipeptide, most commonly valine-citrulline (vc), and a self-immolative spacer, para-aminobenzyloxycarbonyl (PABC). nih.gov The maleimide (B117702) group reacts with cysteine residues on the antibody, forming a stable covalent bond. The valine-citrulline dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant in the intracellular environment of cancer cells. acs.org Following the cleavage of the dipeptide, the PABC spacer spontaneously releases the unmodified, active auristatin payload. nih.gov
The choice of linker and payload can also influence the properties of the ADC. For instance, MMAE is a membrane-permeable payload that, upon release inside a target cell, can diffuse into neighboring antigen-negative cancer cells and kill them, a phenomenon known as the "bystander effect". chemexpress.comaacrjournals.org In contrast, MMAF, with its charged C-terminal phenylalanine, is less membrane-permeable, largely confining its cytotoxic activity to the antigen-positive cells that have internalized the ADC. nih.govaacrjournals.org
Below is a table summarizing the key components of linkers commonly used for auristatin-based ADCs.
| Linker Component | Abbreviation | Function |
| Maleimidocaproyl | mc | A spacer that connects the linker to the antibody via cysteine residues. |
| Valine-Citrulline | vc | A dipeptide sequence that is susceptible to cleavage by intracellular proteases like cathepsin B. |
| para-Aminobenzyloxycarbonyl | PABC | A self-immolative spacer that releases the payload after the dipeptide is cleaved. |
The preclinical evaluation of ADCs with Dolastatin 10 derivative payloads involves a comprehensive assessment of their in vitro and in vivo activity. In vitro studies typically measure the cytotoxicity of the ADC against cancer cell lines that express the target antigen, with results often reported as the half-maximal inhibitory concentration (IC50). In vivo studies utilize animal models, such as xenografts where human cancer cells are implanted into immunodeficient mice, to evaluate the ADC's anti-tumor efficacy and target specificity. aacrjournals.org
For example, preclinical studies of brentuximab vedotin (Adcetris®), an ADC targeting the CD30 antigen, demonstrated its potent and specific activity against CD30-positive lymphoma cells. In xenograft models, treatment with cAC10-vcMMAE (the research name for brentuximab vedotin) resulted in significant tumor growth inhibition, with intratumoral MMAE concentrations correlating with the anti-tumor activity. aacrjournals.org
The following table presents a selection of preclinical data for ADCs utilizing MMAE and MMAF as payloads, showcasing their efficacy against various cancer cell lines.
| ADC | Target Antigen | Cancer Cell Line | Payload | In Vitro IC50 | In Vivo Model | Outcome |
| Brentuximab vedotin (cAC10-vcMMAE) | CD30 | L-82 (Anaplastic Large Cell Lymphoma) | MMAE | Not Specified | L-82 Xenograft | Significant tumor growth inhibition |
| Trastuzumab-vc-MMAE | HER2 | NCI-N87 (Gastric Carcinoma) | MMAE | Not Specified | N87/MCF7 Mixed Xenograft | Demonstrated bystander killing of HER2-negative cells |
| Polatuzumab vedotin | CD79b | Not Specified | MMAE | Not Specified | Mouse | Showed dose-dependent anti-tumor activity |
| cOKT9-vcMMAE | CD71 (Transferrin Receptor 1) | Karpas 299 (Anaplastic Large Cell Lymphoma) | MMAE | Not Specified | Karpas 299 Xenograft | Correlated intracellular MMAE with cytotoxicity |
The development of Dolastatin 10 derivatives, particularly MMAE and MMAF, has been a pivotal factor in the expansion and success of the ADC field. pharmacognosy.us Their extreme potency allows for the delivery of a lethal dose of cytotoxin to cancer cells with a limited number of antibody-antigen interactions. nih.gov This high potency is a critical attribute for payloads used in ADCs. rsc.org
The success of ADCs utilizing auristatin payloads is evidenced by the number of approved drugs and the extensive clinical pipeline. As of early 2023, several FDA-approved ADCs, including Adcetris® (brentuximab vedotin), Padcev® (enfortumab vedotin), Polivy® (polatuzumab vedotin), and Blenrep® (belantamab mafodotin), utilize MMAE or MMAF as their cytotoxic payload. chemexpress.com Furthermore, a significant portion of the ADCs currently in clinical development are based on these Dolastatin 10 derivatives. chemexpress.com This widespread adoption underscores the profound impact of these marine-derived natural product analogs on the field of oncology. pharmacognosy.us
Dolastatin 10 as a Research Tool for Microtubule Biology and Cell Signaling
Dolastatin 10's potent and specific mechanism of action makes it a valuable research tool for investigating fundamental cellular processes, particularly those involving microtubules and related signaling pathways. aacrjournals.org Microtubules are dynamic polymers of tubulin that are essential for a variety of cellular functions, including cell division, intracellular transport, and maintenance of cell shape. nih.gov
As a potent inhibitor of tubulin polymerization, Dolastatin 10 can be used to acutely disrupt microtubule dynamics in living cells, allowing researchers to study the consequences of this disruption on cellular events. aacrjournals.org For example, studies have used Dolastatin 10 to investigate the mechanisms of mitotic arrest, demonstrating that its interference with microtubule assembly leads to a G2/M phase cell cycle block. aacrjournals.org
Furthermore, Dolastatin 10 and its analogs have been instrumental in probing the signaling pathways that are activated in response to microtubule disruption. Treatment of cells with Dolastatin 10 has been shown to induce apoptosis through pathways involving the phosphorylation of Bcl-2. aacrjournals.org A synthetic analogue of Dolastatin 10, designated D5, was found to suppress the dynamics of individual microtubules in live MCF-7 cells at nanomolar concentrations. nih.gov This compound also led to the accumulation of checkpoint proteins BubR1 and Mad2 at the kinetochores, triggering a G2/M block and subsequent apoptosis via the activation of Jun N-terminal kinase. nih.gov These findings highlight the utility of Dolastatin 10 and its derivatives in dissecting the intricate signaling networks that govern cell fate in response to cytoskeletal stress.
Exploration of Other Biological Activities (e.g., Antifouling Activity of Related Compounds)
Beyond its well-established anticancer properties, research has explored other potential biological activities of Dolastatin-related compounds. One such area is in the prevention of biofouling, the undesirable accumulation of microorganisms, plants, algae, or small animals on wetted surfaces. A study investigating derivatives of Dolastatin 16, a structurally related marine natural product, revealed their potent antifouling activity against the cypris larvae of the barnacle Amphibalanus amphitrite. mdpi.com
The study synthesized a series of Dolastatin 16 derivatives and evaluated their 50% effective concentration (EC50) for inhibiting larval settlement. The results indicated that certain structural modifications could significantly impact the antifouling potency.
The table below summarizes the antifouling activity of selected Dolastatin 16 derivatives.
| Compound | Description | Antifouling Activity (EC50 in µg/mL) |
| Dolastatin 16 (1) | Natural Product | <0.03 |
| Northern Fragment (2) | Synthetic intermediate | >10 |
| Southern Fragment (3) | Synthetic intermediate | 1.17 |
| Boc-3 | Boc-protected southern fragment | 0.79 |
| 21 | Southern fragment with p-hydroxy group | 0.60 |
| 22 | Southern fragment with p-benzyloxy group | 4.62 |
| 24 | Dolastatin 16 with aromatic ring substituent | 1.74 |
| 25 | Benzyl ester of northern fragment | 0.90 |
These findings suggest that while the intact Dolastatin 16 molecule is highly active, certain fragments and derivatives also exhibit significant antifouling properties, opening avenues for the development of novel, environmentally friendly antifouling agents. mdpi.com
Future Perspectives and Ongoing Research Directions
Development of Novel and Efficient Synthetic Routes for Scalable Production
The scarcity of dolastatin 10 from its natural source—yielding approximately 1 mg per 100 kg of the sea hare—makes large-scale extraction impractical. mdpi.com Consequently, chemical synthesis is the only viable route for producing the quantities needed for preclinical and clinical studies. mdpi.com Early total syntheses, while successful in confirming the structure, were often lengthy and complex, involving as many as twenty-eight discrete chemical steps. google.com
Modern research focuses on creating more practical and efficient synthetic pathways to improve scalability. Key challenges in the synthesis include the construction of its unique amino acid subunits, such as (3R,4S,5S)-dolaisoleucine (Dil) and (2R,3R,4S)-dolaproine (Dap), and the stereocontrolled formation of the peptide bonds. rsc.orgnih.gov
Discovery of New Dolastatin Analogs with Tuned Biological Properties
While dolastatin 10 is exceptionally potent, its clinical development as a standalone agent was hindered by a narrow therapeutic window and significant side effects, such as peripheral neuropathy. mdpi.com This has driven extensive research into the synthesis of novel analogs with improved properties, such as reduced toxicity and better suitability for targeted therapies like antibody-drug conjugates (ADCs). mdpi.comresearchgate.net
Modifications have historically focused on the N-terminal and C-terminal ends of the peptide. mdpi.comacs.org These efforts led to the development of highly successful synthetic analogs, known as auristatins, including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). nih.gov These potent cytotoxic agents have become crucial components, or "payloads," in a number of FDA-approved ADCs. nih.gov
More recent research has explored modifications at other positions.
P4 Subunit Modification : Introducing an azide (B81097) group at the P4 (Dap) subunit has been shown to yield analogs with potent in vitro cytotoxic activity. acs.org One analog with azide modifications on both the P2 and P4 positions demonstrated enhanced cytotoxicity compared to MMAE. acs.org
C-Terminus Modification : To enhance the molecule's utility in targeted drug delivery, analogs have been designed with linkable functional groups at the C-terminus. nih.gov This involves replacing the terminal thiazole (B1198619) ring with other five-membered heterocyclic rings, such as a 1,2,3-triazole, which can be furnished with tethering functionalities for conjugation to antibodies or other carriers. nih.govariel.ac.il
Dolastatinol (B14903160) : The synthesis of dolastatinol, a derivative with a methylene (B1212753) hydroxyl group on the C-terminal thiazole ring, demonstrated that this modification preserves the high cytotoxicity and potent tubulin inhibition of the parent compound. nih.gov
These studies highlight that the dolastatin scaffold is amenable to chemical modification, allowing for the fine-tuning of its biological and physical properties for next-generation cancer therapies. jst.go.jp
Table 1: Selected Dolastatin 10 Analogs and Their Modifications
| Analog Name | Key Structural Modification | Purpose / Outcome |
|---|---|---|
| MMAE / MMAF | Modifications at the N- and C-termini | Key payloads for FDA-approved Antibody-Drug Conjugates (ADCs). nih.gov |
| Auristatin PE (Soblidotin) | C-terminal analog | Developed for clinical trials but showed dose-limiting toxicities. researchgate.netpharmacognosy.us |
| Azide-modified analogs | Azide group introduced at the P4 (Dap) and/or P2 subunits | Demonstrated enhanced cytotoxic activity in vitro compared to MMAE. acs.org |
| Triazole-containing analogs | C-terminal thiazole replaced with a 1,2,3-triazole ring | Designed to introduce linkable groups for drug conjugation while preserving high potency. nih.gov |
| Dolastatinol | Methylene hydroxyl group added to the C-terminal thiazole | Preserves the high cytotoxicity and tubulin inhibition properties of dolastatin 10. nih.gov |
Integration of Genomic and Synthetic Biology for Sustainable and Diversified Compound Generation
A significant breakthrough in dolastatin research has been the recent identification of the biosynthetic gene cluster (BGC) responsible for producing dolastatin 10. nih.gov Researchers identified the 39-kb "dol" gene cluster from the metagenome of the cyanobacterium Caldora penicillata, the likely original producer of the compound. nih.gov
The BGC is predicted to encode ten enzymes, including nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which work in an assembly-line fashion to build the complex peptide. nih.gov Functional characterization of one of these enzymes, a non-heme diiron monooxygenase named DolJ, confirmed its role in forming the terminal thiazole moiety of dolastatin 10. nih.gov
The discovery of the BGC opens up several exciting avenues for future research:
Sustainable Production : The genes can be transferred into a more easily culturable host organism, enabling fermentation-based production of dolastatin 10, which is a more sustainable and scalable alternative to total chemical synthesis.
Generation of Novel Analogs : By manipulating the biosynthetic genes, it may be possible to create novel dolastatin analogs that are difficult to access through chemical synthesis. This field, known as synthetic biology, could lead to a new library of dolastatin-based compounds with diverse biological properties.
Biocatalysis : Individual enzymes from the pathway, like DolJ, could be used as biocatalysts to perform specific chemical transformations, potentially simplifying future chemical syntheses.
This research paves the way for using synthetic biology and biocatalysis to generate a diverse range of dolastatin compounds for pharmaceutical development. nih.gov
Exploration of Additional Biological Activities and Elucidation of New Molecular Targets
The primary and most well-characterized biological activity of dolastatin 10 and its synthetic analogs is their potent inhibition of tubulin polymerization. mdpi.comnih.gov They bind to the vinca (B1221190) domain of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis (programmed cell death). mdpi.com Dolastatin 10 exhibits extraordinary cytotoxicity, with IC₅₀ values in the sub-nanomolar range against various cancer cell lines, making it one of the most potent antimitotic agents discovered. mdpi.comresearchgate.netnih.gov
The vast majority of research has centered on leveraging this potent antimitotic activity. The development of analogs like MMAE and MMAF was not aimed at finding new molecular targets but at optimizing the compound's properties to function effectively as a cytotoxic payload for ADCs. researchgate.net The goal of ADC technology is to deliver a highly potent tubulin inhibitor directly to cancer cells via a specific antibody, thereby increasing efficacy and reducing systemic toxicity. mdpi.com
While the core mechanism of action is firmly established as tubulin inhibition, ongoing studies continue to refine the understanding of its downstream effects. For example, one potent analog was observed to cause cell cycle arrest at the mitotic stage, with a delayed response suggesting an accumulation of cellular stress that profoundly impacts cell physiology. ariel.ac.il However, current research directions remain predominantly focused on exploiting its established role as a microtubule-destabilizing agent rather than exploring fundamentally new molecular targets or biological activities. The future in this area lies in optimizing its application as a tubulin inhibitor, particularly in the context of targeted drug delivery systems. pharmacognosy.us
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Dolastatin 10 |
| Dolastatin 10 trifluoroacetate (B77799) |
| (3R,4S,5S)-dolaisoleucine (Dil) |
| (2R,3R,4S)-dolaproine (Dap) |
| (S)-dolaphenine (Doe) |
| Monomethyl auristatin E (MMAE) |
| Monomethyl auristatin F (MMAF) |
| Auristatin PE (Soblidotin) |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess the antimitotic activity of Dolastatin 10 trifluoroacetate in vitro?
- Answer : Use tubulin polymerization assays to quantify inhibition kinetics. Prepare purified tubulin (e.g., from bovine brain) and monitor polymerization via turbidity (absorbance at 340 nm) or fluorescence-based assays (e.g., using GTP analogs). Compare results to positive controls like vincristine. Validate cytotoxicity using cell viability assays (e.g., MTT or ATP-luciferase) in cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. Include IC50 calculations (e.g., 1.2 μM in tubulin assays ).
Q. How can researchers ensure the purity and stability of this compound in laboratory settings?
- Answer : Employ reverse-phase HPLC with trifluoroacetic acid (TFA)-modified mobile phases (e.g., 0.1% TFA in water/acetonitrile) for purity verification (>98% by area under the curve) . For stability, conduct accelerated degradation studies under varied pH (4–9), temperatures (4°C–37°C), and light exposure. Monitor degradation products via LC-MS/MS .
Q. What are the critical parameters for selecting cell lines to study Dolastatin 10’s antitumor effects?
- Answer : Prioritize cell lines with high tubulin expression (e.g., leukemia, breast cancer) and compare sensitivity using dose-response curves. Include flow cytometry to assess cell cycle arrest (G2/M phase) and apoptosis markers (e.g., Annexin V/PI). Validate findings with primary cell cultures to reduce bias from immortalized lines .
Advanced Research Questions
Q. How can contradictions in reported IC50 values for this compound across studies be resolved?
- Answer : Standardize assay conditions:
- Tubulin source : Use commercially purified tubulin (e.g., Cytoskeleton Inc.) to minimize batch variability.
- Buffer composition : Control GTP concentration (1–2 mM) and temperature (37°C).
- Data normalization : Include vincristine or paclitaxel as internal controls.
- Statistical analysis : Apply Bland-Altman plots to compare inter-lab variability .
Q. What advanced structural elucidation techniques are suitable for verifying this compound’s integrity in novel marine sources?
- Answer : Combine high-resolution mass spectrometry (HR-MS) and NMR (1H, 13C, COSY) to confirm the peptide backbone and trifluoroacetate counterion. For marine-derived analogs (e.g., symplostatin 1 ), use Marfey’s reagent to resolve D/L-amino acid configurations. Cross-reference with databases like MarinLit .
Q. How can researchers address discrepancies in cytotoxicity data between 2D monolayers and 3D tumor spheroid models?
- Answer : Optimize 3D models by:
- Spheroid generation : Use low-adhesion plates with Matrigel.
- Drug penetration analysis : Employ fluorescently labeled Dolastatin 10 and confocal microscopy.
- Metabolic profiling : Compare ATP levels (CellTiter-Glo) and hypoxia markers (pimonidazole) between models .
Methodological Challenges and Solutions
Q. What strategies mitigate trifluoroacetate interference in analytical assays?
- Answer : For LC-MS, use ion-pairing agents (e.g., heptafluorobutyric acid) to reduce TFA adduct formation. In cell-based assays, dialyze Dolastatin 10 solutions against PBS (pH 7.4) to remove excess TFA, which may alter pH or ion channels .
Q. How can researchers validate the specificity of Dolastatin 10’s tubulin-binding mechanism?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
